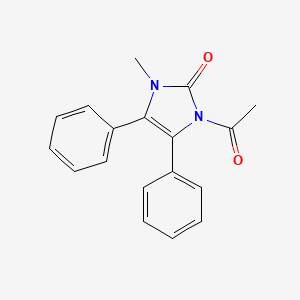
1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical and biological properties, making it a valuable molecule in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions. The reaction proceeds through a series of steps including addition to the nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Mécanisme D'action
The mechanism of action of 1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Another imidazole derivative with different substituents.
4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one: A simpler imidazole derivative with methyl groups instead of phenyl groups.
Uniqueness
1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of acetyl, methyl, and phenyl groups enhances its stability and reactivity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
6444-56-0 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
1-acetyl-3-methyl-4,5-diphenylimidazol-2-one |
InChI |
InChI=1S/C18H16N2O2/c1-13(21)20-17(15-11-7-4-8-12-15)16(19(2)18(20)22)14-9-5-3-6-10-14/h3-12H,1-2H3 |
Clé InChI |
PTEHQQNPWLKMEE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(=C(N(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Solubilité |
>43.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


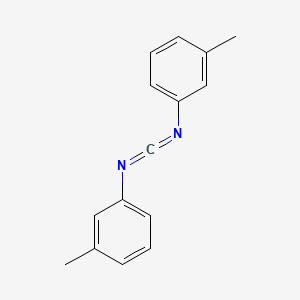
![2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one](/img/structure/B14168076.png)
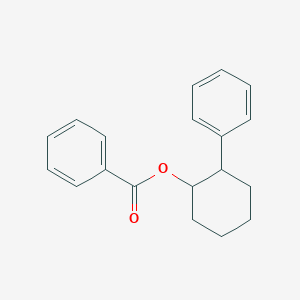

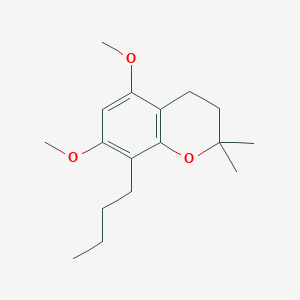
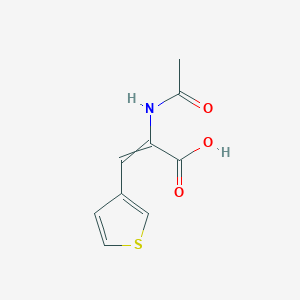
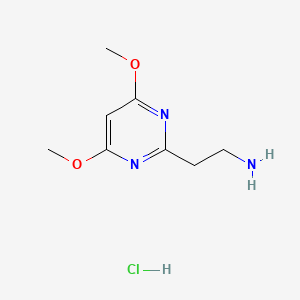
![2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14168135.png)
![2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14168139.png)

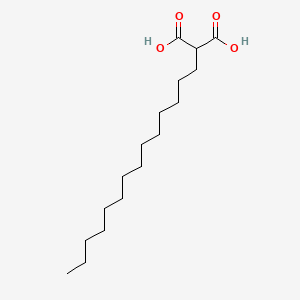
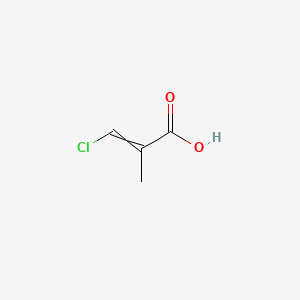
![1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride](/img/structure/B14168160.png)
![1-[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14168165.png)
